

NPD926 molecular structure and properties

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Compound of Interest		
Compound Name:	NPD926	
Cat. No.:	B1680004	Get Quote

In-depth Technical Guide: NPD926

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPD926 is a novel small molecule identified as a potent inducer of rapid, non-apoptotic cell death in cancer cells. Its mechanism of action is centered on the disruption of cellular redox homeostasis. Through a specific interaction with glutathione (GSH) mediated by glutathione S-transferase (GST), **NPD926** triggers a cascade of events beginning with the depletion of the cellular GSH pool. This depletion leads to a rapid and overwhelming accumulation of reactive oxygen species (ROS), inducing significant oxidative stress and culminating in cell death. Notably, **NPD926** has demonstrated preferential activity in KRAS-transformed cells and can sensitize cancer cells to inhibitors of the cystine-glutamate antiporter, system x(c)⁻, highlighting its potential as a targeted therapeutic agent in oncology.

Molecular Structure and Physicochemical Properties

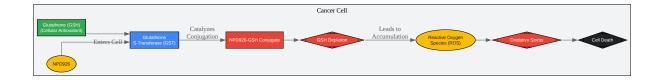
The molecular identity of **NPD926** is N-(4-chlorophenyl)-2-((4-chlorophenyl)amino)thiazole-4-carboxamide. Its structure is characterized by a central thiazole carboxamide core flanked by two 4-chlorophenyl moieties.



Property	Value
Molecular Formula	C16H11Cl2N3OS
Molecular Weight	376.25 g/mol
Appearance	White powder
Solubility	Soluble in DMSO

Mechanism of Action: A Signaling Pathway

NPD926 exerts its cytotoxic effects by hijacking the cellular glutathione metabolism pathway to induce overwhelming oxidative stress. The key steps are outlined below.



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Caption: Mechanism of NPD926-induced cell death.

Experimental Protocols

The following protocols are summarized based on the methodologies employed in the characterization of **NPD926**.

Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of NPD926 on cancer cell lines.



- Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
- Compound Treatment: Add serial dilutions of NPD926 (in DMSO, final concentration ≤ 0.5%)
 to the wells and incubate for the desired period (e.g., 24 or 48 hours).
- Viability Assessment:
 - Add a cell viability reagent (e.g., WST-8) to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to DMSO-treated control cells.
 Determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular ROS

This protocol quantifies the generation of reactive oxygen species within cells following treatment with **NPD926**.

- Cell Preparation: Seed cells in multi-well plates and allow them to adhere overnight.
- Probe Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a ROS-sensitive fluorescent probe (e.g., 5 μM CM-H2DCFDA) for 30 minutes at 37°C.
- Compound Treatment: Wash the cells to remove excess probe and add fresh media containing NPD926 at the desired concentration.
- Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm for DCF) over time using a fluorescence plate reader.
- Data Analysis: Normalize the fluorescence intensity to the initial reading and express as a fold-change relative to vehicle-treated cells.

Quantification of Intracellular Glutathione (GSH)



This protocol measures the levels of reduced glutathione in cells after exposure to NPD926.

- Cell Treatment: Plate cells in a suitable format (e.g., 6-well plates) and treat with NPD926 for the specified duration.
- Cell Lysis: Wash the cells with PBS and lyse them using a suitable buffer (e.g., 0.1% Triton X-100 in PBS).
- GSH Detection:
 - Transfer the cell lysate to a 96-well plate.
 - Add a GSH-reactive fluorescent probe (e.g., ThioGlo-1).
 - Incubate in the dark at room temperature for 15 minutes.
- Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 380 nm/500 nm).
- Data Analysis: Generate a standard curve using known concentrations of GSH. Determine
 the GSH concentration in the samples from the standard curve and normalize to the total
 protein content of the lysate.

Affinity Purification of NPD926-Binding Proteins

This protocol identifies the cellular proteins that directly interact with NPD926.

- Affinity Matrix Preparation: Synthesize a biotinylated derivative of NPD926. Immobilize the biotinylated compound onto streptavidin-coated magnetic beads.
- Cell Lysate Preparation: Culture and harvest cells (e.g., HL-60) and prepare a cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
- Binding and Washing:
 - Incubate the cell lysate with the NPD926-conjugated beads for 2-4 hours at 4°C with gentle rotation.



- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis:
 - Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
 - Separate the eluted proteins by SDS-PAGE.
 - Identify the protein bands of interest using mass spectrometry (LC-MS/MS).

Summary of Quantitative Data

The following tables summarize the key quantitative findings from the characterization of **NPD926**.

Table 1: Cytotoxicity of NPD926 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM) after 24h
HT-1080	Fibrosarcoma	1.5
Jurkat	T-cell leukemia	2.0
HL-60	Promyelocytic leukemia	2.5

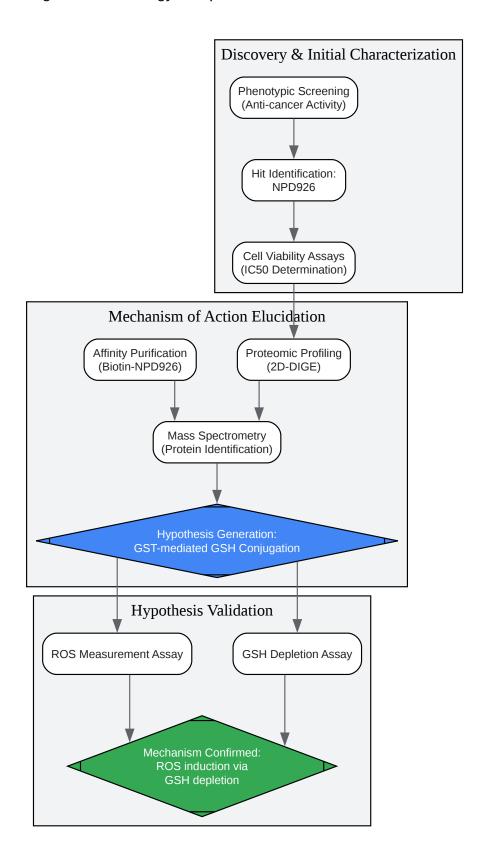
Table 2: Effect of NPD926 on Intracellular ROS and GSH Levels in HT-1080 Cells

Treatment (Concentration)	Time	Relative ROS Level (Fold Change vs. Control)	Relative GSH Level (% of Control)
NPD926 (5 μM)	1 h	3.5	40
NPD926 (5 μM)	2 h	8.0	15
NPD926 (5 μM)	4 h	12.5	< 5

Experimental Workflow Visualization



The workflow for identifying the mechanism of action of **NPD926** involved a multi-pronged approach combining chemical biology and proteomics.





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Caption: Workflow for the discovery and characterization of **NPD926**.

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